7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione
Description
7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione is a spirocyclic compound featuring a fused cyclobutane and hydantoin-like ring system. The amino group at the 7-position introduces a basic nitrogen, enabling salt formation (e.g., hydrochloride salts, CAS 2247103-57-5), which enhances aqueous solubility and bioavailability .
Properties
IUPAC Name |
7-amino-5,7-diazaspiro[3.4]octane-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-9-4(10)6(2-1-3-6)8-5(9)11/h1-3,7H2,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSIVTMMONFDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)N(C(=O)N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors designed to handle high volumes of reactants. The process is optimized for efficiency and yield, often employing continuous flow chemistry to streamline production.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound has been investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly for its potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism by which 7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key derivatives and their properties:
Biological Activity
7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione is a compound that has garnered attention for its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- CAS Number : 2260937-17-3
The compound features a unique spirocyclic structure that contributes to its biological properties.
Research indicates that this compound interacts with various cellular targets, leading to alterations in cellular processes. It has been noted for its potential mechanisms in:
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties, which may be attributed to their ability to disrupt bacterial cell wall synthesis or function.
- Antitumor Activity : There is emerging evidence supporting its role in inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis.
Biochemical Pathways
The compound is hypothesized to influence several biochemical pathways:
- Purine Metabolism : Similar diazaspiro compounds have been shown to affect purine metabolism, potentially leading to altered nucleotide synthesis and cellular energy dynamics.
- Signal Transduction : It may act as a modulator in MAPK and PI3K signaling pathways, which are crucial for cell growth and survival.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 0.05 μg/mL against Mycobacterium tuberculosis, suggesting strong antitubercular potential.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 0.05 | Mycobacterium tuberculosis |
| Control (Standard Drug) | 0.01 | Mycobacterium tuberculosis |
Antitumor Properties
Another study focused on the antitumor effects of the compound in vitro on human cancer cell lines. The findings revealed that it inhibited cell proliferation by inducing apoptosis through caspase activation.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 10 | Apoptosis via caspase activation |
| MCF-7 | 15 | Cell cycle arrest |
Q & A
Q. What are the foundational synthetic routes for 7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione?
The compound is typically synthesized via cyclization of diamine precursors with carbonyl-containing reagents under controlled conditions. A common approach involves reacting 1,3-diamines with diketones or diacid derivatives in polar solvents (e.g., DMSO or methanol) at elevated temperatures. Post-synthesis purification via recrystallization or chromatography is critical to achieving high purity . Modifications, such as introducing the amino group, may require additional steps like selective amination or protection/deprotection strategies, as seen in analogs like 2-amino-5,7-diazaspiro[3.4]octane-6,8-dione .
Q. How is the structural integrity of this spiro compound validated post-synthesis?
Key characterization methods include:
- NMR spectroscopy (¹H/¹³C) to confirm the spirocyclic framework and amino group positioning .
- LC-MS for molecular weight verification and impurity profiling .
- Elemental analysis to validate stoichiometry (C, H, N, O ratios) .
- X-ray crystallography (if crystalline) for definitive stereochemical assignment, though this is less commonly reported for amino-substituted derivatives .
Q. What in vitro biological assays are suitable for preliminary activity screening?
Standard assays include:
- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to measure inhibition zones or MIC values .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess dose-dependent cytotoxicity .
- Enzyme inhibition : Fluorescence-based assays targeting enzymes like FAAH or kinases, given structural similarities to bioactive spirocyclic analogs .
Advanced Research Questions
Q. How can AI-driven synthesis planning optimize the yield of this compound?
AI platforms (e.g., Template_relevance models) leverage databases like Reaxys to predict feasible reaction pathways and optimize parameters (solvent, temperature, catalyst). For example, continuous flow reactors may enhance cyclization efficiency while minimizing side reactions. Computational tools also aid in predicting regioselectivity for amino group introduction .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Environmental factors : pH or temperature variations altering compound stability or binding affinity .
- Cell line heterogeneity : Differences in membrane permeability or metabolic activity.
- Solution : Replicate studies under standardized conditions (e.g., pH 7.4 buffers, 37°C) and use orthogonal assays (e.g., SPR for binding kinetics alongside cell-based assays) .
Q. How do substituents (e.g., amino vs. methyl groups) impact bioactivity?
Comparative SAR studies reveal:
- Amino groups enhance hydrogen bonding with biological targets (e.g., enzyme active sites), improving inhibitory potency in analogs like 2-amino-5,7-diazaspiro[3.4]octane-6,8-dione .
- Methyl groups (e.g., 7-methyl derivatives) increase lipophilicity, potentially enhancing membrane penetration but reducing solubility .
- Methodology : Use molecular docking (AutoDock) and MD simulations to predict binding modes, followed by synthesis of targeted derivatives for empirical validation .
Q. What factorial design approaches optimize reaction conditions for scale-up?
A 2³ factorial design can evaluate:
- Variables : Temperature, solvent polarity, catalyst loading.
- Responses : Yield, purity, reaction time.
- Example : For cyclization, higher temperatures (80–100°C) in DMSO may maximize yield but require post-reaction quenching to prevent decomposition .
Theoretical and Methodological Questions
Q. How can computational modeling predict metabolic pathways or toxicity?
Tools like ADMET Predictor or SwissADME analyze:
Q. What mechanistic insights explain its activity as a FAAH inhibitor?
The spirocyclic core mimics endogenous substrates, while the amino group forms key hydrogen bonds with catalytic residues (e.g., Ser241 in FAAH). Kinetic studies (e.g., IC₅₀ determination) and X-ray co-crystallography of analogs support this mechanism .
Q. How do environmental factors (pH, light) affect stability during storage?
- pH sensitivity : The compound may hydrolyze in acidic/basic conditions, degrading the lactam rings. Stability studies (HPLC monitoring) under accelerated conditions (40°C/75% RH) guide optimal storage (neutral pH, desiccated) .
- Light sensitivity : UV-vis spectroscopy tracks photodegradation; amber vials are recommended for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
